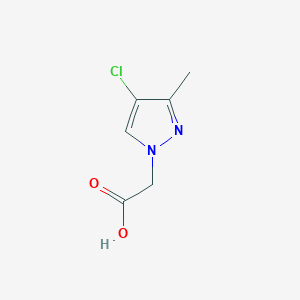

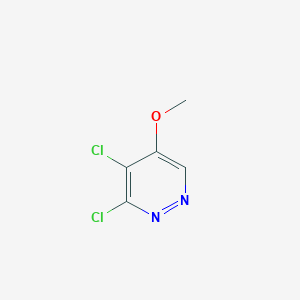

(4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Structural Studies

- Regioselective Synthesis and Bromination: The reaction of 3-amino-5-methyl-1H-pyrazole with various compounds in acetic acid under reflux conditions leads to the synthesis of halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines (Martins et al., 2009).

- Crystal Structure and Computational Study: A study on pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, revealed insights into their molecular structure through X-ray diffraction and density-functional-theory calculations (Shen et al., 2012).

Medicinal Chemistry and Pharmacology

- Synthesis of Pyrazolines for Pharmacological Study: A series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines were synthesized and screened for analgesic and anti-inflammatory activity, showing comparable activity to standard drugs (Girisha et al., 2010).

- Angiotensin Converting Enzyme (ACE) Inhibitors: Novel compounds, including 2-butyl-4-chloro-1-methylimidazole embedded aryl and heteroaryl derived chalcones and pyrazoles, were synthesized and evaluated for their ACE inhibitory activity. Certain chalcones showed better activity compared to pyrazole analogues (Kantevari et al., 2011).

Anticancer Properties

- Anticancer Properties of Pyrazole Derivatives: Pyrazole derivatives synthesized from ethyl 5-amino-1H-pyrazole-4-carboxylate showed significant in vitro antiproliferative activity, with some compounds outperforming the anticancer agent paclitaxel (Jose, 2017).

Chemical Sensing and Corrosion Inhibition

- Fluorescent Sensor for Zinc Ion: A pyrazoline derivative was synthesized as a selective fluorescent sensor for zinc ion detection, showing high selectivity and a low detection limit (Gong et al., 2011).

- Corrosion Inhibition of Mild Steel: Pyrazoline derivatives demonstrated potential as corrosion inhibitors for mild steel in acidic media, with high inhibition efficiencies and insights provided by experimental and computational studies (Lgaz et al., 2018; Lgaz et al., 2020).

Mechanism of Action

Target of Action

The primary targets of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects.

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target, known as the active site . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This interaction results in changes to the target that lead to the compound’s antileishmanial and antimalarial activities .

Biochemical Pathways

It is known that the compound’s interaction with its targets disrupts their normal functioning, leading to their inhibition . This disruption affects downstream effects, resulting in the compound’s antileishmanial and antimalarial activities .

Pharmacokinetics

The compound’s molecular weight of 17459 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body .

Result of Action

The result of the action of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is the inhibition of Leishmania aethiopica and Plasmodium berghei . This leads to its antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-chloro-3-methylpyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-4-5(7)2-9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOXLQBPFJJJGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390862 |

Source

|

| Record name | (4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid | |

CAS RN |

180741-31-5 |

Source

|

| Record name | (4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184937.png)

![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)

![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)